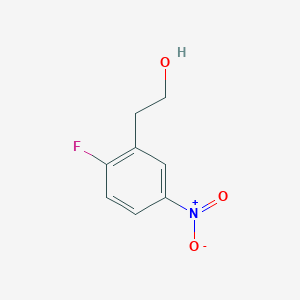

2-(2-Fluoro-5-nitrophenyl)ethanol

Description

Significance of Fluorine and Nitro Groups in Organic Synthesis and Molecular Design

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science. tandfonline.comnumberanalytics.com Fluorine, being the most electronegative element, imparts profound electronic effects on a molecule, often enhancing its metabolic stability, lipophilicity, and binding affinity to biological targets. tandfonline.comnumberanalytics.com The small van der Waals radius of fluorine allows it to replace hydrogen without significant steric alteration, yet it can drastically modify the physicochemical properties of the parent compound. tandfonline.com This has led to the inclusion of fluorine in approximately 20-30% of all pharmaceuticals. numberanalytics.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, which contributes to increased thermal and chemical stability. tandfonline.com

Similarly, the nitro group (–NO2) is a powerful electron-withdrawing group that significantly influences the reactivity of the aromatic ring to which it is attached. fiveable.mewikipedia.org This strong electron-withdrawing nature, through both inductive and resonance effects, deactivates the aromatic ring towards electrophilic substitution and facilitates nucleophilic aromatic substitution. wikipedia.orgnih.gov The nitro group is also a versatile functional handle; it can be readily reduced to an amino group (–NH2), providing a gateway to a wide array of further chemical transformations. fiveable.mefiveable.me This versatility makes nitro-containing compounds crucial intermediates in the synthesis of dyes, pharmaceuticals, and other functional materials. fiveable.menih.gov

Academic Context of Substituted Phenylethanols in Advanced Chemical Systems

Substituted phenylethanols are a class of compounds that feature prominently in the design of advanced chemical systems. Their structural motif, a phenyl ring attached to an ethanol (B145695) backbone, serves as a versatile template for constructing more complex molecules. In the context of medicinal chemistry, for instance, ring-fluorinated norepinephrines have been synthesized from corresponding substituted benzaldehydes. nih.gov The position of the fluorine substituent on the phenyl ring has been shown to significantly influence the biological activity of these norepinephrine (B1679862) analogues, dictating their affinity for different adrenergic receptors. nih.gov

The synthesis of these compounds often involves standard organic transformations. For example, substituted phenylacetic acids can be esterified and subsequently reacted to build more complex structures. acs.orgacs.org The reduction of ketones or the use of Grignard reagents on aldehydes are common methods to generate the ethanol side chain. byjus.com The development of advanced chemical systems often relies on the predictable reactivity of such building blocks to create molecules with tailored properties for applications in areas like water treatment or as intermediates in multi-step syntheses. advancedchemsys.com

Overview of Research Trajectories for 2-(2-Fluoro-5-nitrophenyl)ethanol and Related Architectures

Research involving this compound and its structural relatives is primarily focused on its utility as a synthetic intermediate. The presence of the fluorine and nitro groups makes it a valuable precursor for creating more complex, functionalized molecules. For example, related compounds like 2-fluoro-5-nitrophenyldiazonium tetrafluoroborate (B81430) have been utilized as Sanger-type reagents for the functionalization of alcohols. nih.gov This highlights the potential for the diazonium derivative of the core structure of this compound to be used in a variety of chemical transformations.

The synthesis of related structures, such as 5-fluoro-2-nitrophenylacetic acid, involves the nitration of a fluorinated phenylacetic acid precursor. chemicalbook.com Similarly, 2-fluoro-5-nitrotoluene (B1294961) can be prepared through fluorination of the corresponding chloronitrotoluene. chemicalbook.com These synthetic routes underscore the modular nature of building such substituted aromatic compounds. While direct research on this compound itself is not extensively documented in the provided results, the established chemistry of its constituent parts and related molecules suggests its potential as a building block in the synthesis of novel compounds with applications in pharmaceuticals and materials science. The reactivity of the nitro group allows for its conversion to an amine, opening pathways to amides, sulfonamides, and other nitrogen-containing heterocycles. The fluorine atom can influence the properties of the final product, as discussed previously.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoro-5-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c9-8-2-1-7(10(12)13)5-6(8)3-4-11/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHWKGNTOWXQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2 Fluoro 5 Nitrophenyl Ethanol and Precursors

Direct Synthetic Routes to 2-(2-Fluoro-5-nitrophenyl)ethanol

Direct synthesis of this compound can be achieved through several strategic approaches. One common method involves the reduction of 1-(2-fluoro-5-nitrophenyl)ethanone. This transformation is typically carried out using a selective reducing agent such as sodium borohydride (B1222165) in an alcoholic solvent like methanol (B129727) or ethanol (B145695). These mild conditions are crucial to selectively reduce the ketone functionality without affecting the nitro group or the fluorine atom.

Another viable route is the reaction of 2-fluoro-5-nitrobenzaldehyde (B1301997) with a methyl Grignard reagent, such as methylmagnesium chloride or methylmagnesium bromide. This reaction is generally performed in an anhydrous etheral solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -20 °C to 0 °C) to ensure controlled addition and minimize side reactions.

A less common but effective method is the TiCl₃-mediated reductive condensation of nitroaryl precursors with ketones or alcohols. This method can offer good yields, ranging from 49% to 90% under optimized conditions, which include careful selection of solvent (e.g., ethanol or diethyl ether), temperature control, and stoichiometric ratios of the reactants.

Synthesis of Critical Fluoronitrophenyl Intermediates for Downstream Derivatization

The synthesis of various fluoronitrophenyl intermediates is fundamental for the subsequent production of more complex molecules, including this compound and its derivatives.

Preparation and Functionalization of 1-(2-Fluoro-5-nitrophenyl)ethanone and its Derivatives

1-(2-Fluoro-5-nitrophenyl)ethanone is a key precursor, often synthesized via the nitration of m-fluoroacetophenone. In a typical procedure, m-fluoroacetophenone is treated with fuming nitric acid at low temperatures (below -5°C) to yield the desired product after pouring the reaction mixture into ice/water.

This ketone can undergo various functionalizations. For instance, the alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄). Conversely, the nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium on carbon (Pd/C) catalyst. The fluorine atom can also be substituted by other nucleophiles under specific conditions.

| Starting Material | Reagent | Conditions | Product | Yield |

| m-Fluoroacetophenone | Fuming Nitric Acid | Below -5°C | 1-(2-Fluoro-5-nitrophenyl)ethanone | Not specified |

Synthetic Routes to 3-Amino-3-(2-fluoro-5-nitrophenyl)propionic Acid as a Versatile Scaffold Precursor

3-Amino-3-(2-fluoro-5-nitrophenyl)propionic acid serves as a valuable building block for various complex molecules. A general and facile one-pot synthesis for 3-amino-3-arylpropionic acids involves the reaction of an appropriate aldehyde with malonic acid and ammonium (B1175870) acetate (B1210297) in a solvent like 1-butanol (B46404) under reflux. chemicalbook.com This method has been applied to synthesize a variety of substituted β-amino acids. researchgate.net While a specific synthesis for the 2-fluoro-5-nitrophenyl variant is not detailed in the provided results, this general procedure suggests a viable pathway starting from 2-fluoro-5-nitrobenzaldehyde.

The development of photosensitive linkers for solid-phase peptide synthesis has utilized similar structures, such as N-(9-fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid, highlighting the utility of these scaffolds. researchgate.net

Synthesis of 2-Fluoro-5-nitroaniline (B1294389) and Related Amino-Fluoro-Nitrophenyl Systems for Chemical Transformations

2-Fluoro-5-nitroaniline is a crucial intermediate for various chemical syntheses. guidechem.comgoogle.com A common method for its preparation is the selective reduction of 2,4-dinitrofluorobenzene. google.com This can be achieved using iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, which preferentially reduces the nitro group at the 2-position. google.com Yields can be as high as 79% with this method. google.com Another approach involves the reaction of 2,4-dinitrofluorobenzene with zinc powder in a mixture of ethanol and water, which can yield up to 70.1% of the desired product. guidechem.com

Alternatively, 2-fluoro-5-nitroaniline can be synthesized from 2-amino-5-fluoronitrobenzene and acetic acid in the presence of sulfuric acid. bloomtechz.com The resulting compound can then undergo a reduction reaction using sodium sulfite (B76179) in acetone. bloomtechz.com

| Starting Material | Reagents | Conditions | Product | Yield |

| 2,4-Dinitrofluorobenzene | Iron powder, Acetic acid | 110-138°C | 2-Fluoro-5-nitroaniline | 79% google.com |

| 2,4-Dinitrofluorobenzene | Zinc powder, Ethanol/Water | 50-60°C | 2-Fluoro-5-nitroaniline | 70.1% guidechem.com |

| 2,4-Dinitrofluorobenzene | Stannous chloride, Hydrochloric acid | Room Temperature | 2-Fluoro-5-nitroaniline | 70% google.com |

| 2,4-Difluoronitrobenzene (B147775) | Concentrated ammonia (B1221849) water | 35-40°C | 5-Fluoro-2-nitroaniline (B53378) | 98% |

Generation and Application of 2-Fluoro-5-nitrophenyldiazonium Tetrafluoroborate (B81430) as a Functionalization Reagent for Alcohols

2-Fluoro-5-nitrophenyldiazonium tetrafluoroborate has emerged as a novel Sanger-type reagent for the functionalization of primary and secondary aliphatic alcohols. nih.govnih.gov This reagent allows for the nucleophilic aromatic substitution of the fluorine atom under mild, base-free conditions. nih.govnih.gov The synthesis of aryldiazonium tetrafluoroborates generally involves dissolving the corresponding aniline (B41778) in aqueous hydrofluoroboric acid, cooling to 0°C, and adding a solution of sodium nitrite (B80452). rsc.orgrsc.org

The resulting aryl-alkyl ethers, which retain the diazonium unit, can undergo various subsequent transformations. These include radical C-H activation and cyclization, as well as palladium-catalyzed cross-coupling reactions, demonstrating the versatility of this reagent in organic synthesis. nih.govnih.gov For instance, the diazonium group can be used in radical arylations and various palladium-catalyzed couplings, such as reduction, aryl-aryl coupling, and amination, with good to high yields. nih.gov

Synthetic Strategies for Other Relevant Fluoronitrophenyl Building Blocks, including Benzoic Acid and Phenol Derivatives

2-Fluoro-5-nitrobenzoic acid is a valuable building block for the synthesis of various heterocyclic compounds. sigmaaldrich.comchemicalbook.com It can be synthesized through the nitration of 3-fluorobenzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures, yielding the product in high purity. chemicalbook.com Another method involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride (B91410) salts in polar aprotic solvents, which can provide high yields, for instance, 89% for 2-fluoro-5-nitrobenzoic acid from its corresponding 5-nitro-substituted benziodoxole. arkat-usa.org

2-Fluoro-5-nitrophenol is another important intermediate. A patented method for its preparation involves a two-step process starting from 2,4-difluoronitrobenzene. First, a nucleophilic aromatic substitution with concentrated ammonia water yields 5-fluoro-2-nitroaniline with a high yield of 98%. This is followed by diazotization of the aniline in aqueous sulfuric acid with sodium nitrite at 0-10°C, and subsequent hydrolysis by heating to 90-95°C, to produce 5-fluoro-2-nitrophenol (B146956) with a yield of 94.3%. Another approach involves the hydrolysis of 2,4-difluoronitrobenzene with an alkali solution, where recycling part of the reactant liquor can improve the reaction yield. google.com

| Starting Material | Reagents | Conditions | Product | Yield |

| 3-Fluorobenzoic Acid | Fuming Nitric Acid, Sulfuric Acid | 0°C | 5-Fluoro-2-nitrobenzoic acid | 97% chemicalbook.com |

| 5-Nitro-substituted benziodoxole | Fluoride salt | Not specified | 2-Fluoro-5-nitrobenzoic acid | 89% arkat-usa.org |

| 2,4-Difluoronitrobenzene | 1. Ammonia water; 2. Sulfuric acid, Sodium nitrite | 1. 35-40°C; 2. 0-10°C then 90-95°C | 5-Fluoro-2-nitrophenol | 94.3% |

Strategic Chemical Transformations for Incorporating and Modifying Fluoro- and Nitro-Substituents

The precise arrangement of the fluorine atom and the nitro group on the phenyl ring is crucial for the identity of the final compound. Their synthesis is achieved through carefully controlled reactions that leverage the unique electronic properties of these substituents to direct the outcome of the transformations.

Electrophilic aromatic substitution (EAS) is a cornerstone of arene functionalization. In the context of synthesizing precursors like 2-fluoro-5-nitrotoluene (B1294961), the nitration of a fluoroaromatic compound is a key step. The fluorine atom, despite its high electronegativity, acts as an ortho, para-director in electrophilic substitutions. wikipedia.orgnih.govnih.gov This directing effect stems from the ability of fluorine's lone pairs to donate electron density into the aromatic ring via resonance (+M effect), which stabilizes the cationic intermediate (sigma complex) formed during the attack at the ortho and para positions. acs.orgontosight.ai

A practical application of this principle is the synthesis of 2-fluoro-5-nitrotoluene, a direct precursor that can be converted to this compound. This is achieved by the direct nitration of 2-fluorotoluene (B1218778). The fluorine atom at position 2 and the methyl group at position 1 both direct incoming electrophiles. The methyl group is an activating, ortho, para-director, while the fluorine is a deactivating, ortho, para-director. The nitration occurs predominantly at the 5-position, which is para to the fluorine atom and meta to the methyl group.

A representative laboratory procedure involves the slow addition of 2-fluorotoluene to a nitrating mixture, such as concentrated nitric acid, at low temperatures (e.g., -15 °C) to control the exothermic reaction and improve selectivity. organic-chemistry.org The reaction mixture is then carefully worked up to isolate the desired 2-fluoro-5-nitrotoluene. organic-chemistry.org

Table 1: Regioselectivity in the Nitration of Fluorobenzene (B45895)

This table illustrates the typical distribution of isomers obtained from the nitration of fluorobenzene under standard conditions, highlighting the directing effect of the fluorine substituent.

| Isomer | Percentage Yield |

| ortho-Fluoronitrobenzene | ~10-15% |

| meta-Fluoronitrobenzene | <1% |

| para-Fluoronitrobenzene | ~85-90% |

While the carbon-fluorine bond is the strongest single bond to carbon, the fluorine atom can serve as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, provided the aromatic ring is sufficiently activated by strong electron-withdrawing groups. acs.orgorganic-chemistry.org The nitro group (–NO₂) is a powerful activating group, especially when located at the ortho or para position relative to the leaving group. nih.govorganic-chemistry.org

The SNAr mechanism proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. organic-chemistry.org The electron-withdrawing nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge. In the second, typically fast step, the leaving group is expelled, and the aromaticity of the ring is restored.

A key feature of the SNAr reaction is the leaving group aptitude, which follows the order F > Cl > Br > I. organic-chemistry.org This is the reverse of the trend observed in SN2 reactions and is because the rate-determining step is the initial nucleophilic attack. ontosight.ai The high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to attack by the nucleophile. acs.org

This reactivity is exemplified by the reactions of 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent), which readily undergoes SNAr with various nucleophiles, including amines, alkoxides, and thiolates. researchgate.netacs.org For precursors of the target molecule, a similar strategy can be envisioned. For example, a compound like 1,2-difluoro-5-nitrobenzene could potentially be reacted with a suitable two-carbon nucleophile to install the ethanol side chain via displacement of one fluorine atom. More directly, the fluorine atom on a pre-formed 2-(2-fluoro-5-nitrophenyl) scaffold can be displaced by other nucleophiles if further molecular diversity is desired. youtube.com A novel method has shown that even diazonium salts like 2-fluoro-5-nitrophenyldiazonium tetrafluoroborate can react with alcohols via SNAr, displacing the fluorine atom under mild, base-free conditions. nih.govwikipedia.org

Table 2: Relative Reactivity of Halogens as Leaving Groups in SNAr

This table compares the relative rates of reaction for the SNAr of 1-halo-2,4-dinitrobenzenes with piperidine, demonstrating the superior leaving group ability of fluorine.

| Halogen Leaving Group (X in 1-X-2,4-dinitrobenzene) | Relative Rate |

| -F | 3300 |

| -Cl | 4.5 |

| -Br | 2.4 |

| -I | 1.0 |

The Meerwein arylation is a radical-based method for the arylation of activated alkenes using an aryl diazonium salt, typically catalyzed by a copper salt, such as copper(I) or copper(II) chloride. wikipedia.orgchemeurope.com The reaction is initiated by the reduction of the diazonium salt (Ar-N₂⁺) by Cu(I) to generate an aryl radical (Ar•) and N₂ gas, with the copper being oxidized to Cu(II). numberanalytics.com This aryl radical then adds to an electron-poor alkene. The resulting alkyl radical is subsequently oxidized by Cu(II), often incorporating the counter-ion (e.g., a halide) from the copper salt into the product. A final elimination step typically yields the arylated alkene. wikipedia.org

While the classic Meerwein arylation targets alkenes, its principles have been extended to the arylation of heterocycles, including furan (B31954). The catalytic arylation of furan-2-carbaldehyde with arenediazonium salts has been studied, demonstrating that the reaction is sensitive to the catalyst, solvent, and the counter-ion of the diazonium salt. researchgate.net The mechanism is believed to involve the generation of aryl radicals which then attack the furan ring. researchgate.netresearchgate.net

Related copper-catalyzed cross-coupling reactions have emerged as powerful alternatives for constructing aryl-heterocycle bonds. These methods often involve the direct C-H arylation of the heterocycle with an aryl halide, bypassing the need to pre-functionalize the heterocycle. acs.orgorganic-chemistry.org For instance, electron-rich five-membered heterocycles like furan can be directly arylated with aryl iodides using a copper(I) iodide catalyst in the presence of a suitable base like lithium tert-butoxide. nih.govorganic-chemistry.org These reactions offer a more direct route to aryl-furan systems, which might serve as structural analogs or precursors to more complex molecules derived from the this compound scaffold.

Table 3: Key Components in Meerwein Arylation

This table outlines the essential components and their roles in a typical Meerwein arylation reaction.

| Component | Role | Example |

| Aryl Diazonium Salt | Source of the aryl radical | Benzenediazonium chloride |

| Activated Alkene/Arene | Substrate for arylation | Furan, Acrylonitrile |

| Copper Salt | Catalyst for radical generation | Copper(I) chloride (CuCl) |

| Solvent | Reaction medium | Acetone, Water |

Chemical Reactivity and Transformation Studies of 2 2 Fluoro 5 Nitrophenyl Ethanol and Its Analogs

Reduction Chemistry of the Nitro Group to Amino Functionalities

The nitro group on the phenyl ring of 2-(2-fluoro-5-nitrophenyl)ethanol and its analogs can be readily reduced to an amino group, a key transformation for the synthesis of various derivatives. This reduction is a common and crucial step in the preparation of intermediates for pharmaceuticals and other complex organic molecules.

A standard method for this reduction involves the use of hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. This catalytic hydrogenation is typically efficient and provides the corresponding aniline (B41778) derivative, 2-(5-amino-2-fluorophenyl)ethanol, in good yield. The reaction conditions are generally mild to avoid the reduction of other functional groups.

Alternative reducing agents can also be employed. For instance, in the synthesis of 2-amino-5-fluoropyridine (B1271945) from 2-aminopyridine, a related transformation involves the reduction of a nitro group, which was achieved by refluxing with a suitable reducing agent. researchgate.net While the specific reagent for the reduction of this compound is not detailed in this particular literature, the general principle of nitro group reduction is well-established.

The resulting amino group significantly alters the electronic properties of the aromatic ring, making it more electron-rich and susceptible to electrophilic substitution. It also serves as a handle for a variety of subsequent functionalization reactions, such as diazotization, acylation, and alkylation, further expanding the synthetic utility of the core structure.

Reactions Involving the Hydroxyl Moiety and its Derivatives

The primary alcohol functional group in this compound is a versatile site for various chemical modifications, including the formation of esters and ethers, as well as more specialized transformations like O-difluoromethylation.

Esterification and Etherification Protocols

The hydroxyl group of this compound can undergo standard esterification and etherification reactions. While specific examples for this exact compound are not extensively detailed in the provided search results, the general reactivity of primary alcohols is well-understood. Esterification can be achieved by reacting the alcohol with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions.

Etherification can be accomplished through various methods, including the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide. A notable application related to this is the functionalization of primary and secondary aliphatic alcohols using 2-fluoro-5-nitrophenyldiazonium tetrafluoroborate (B81430), which proceeds via a nucleophilic aromatic substitution of the fluorine atom to form aryl-alkyl ethers. nih.govnih.gov This method highlights the potential for creating ether linkages with the aromatic core, although it involves a different starting material.

Exploration of O-Difluoromethylation Reactions

The introduction of a difluoromethyl group (-CF₂H) onto the oxygen atom of an alcohol can significantly impact the molecule's properties, including its lipophilicity and metabolic stability. rsc.org While direct O-difluoromethylation of this compound is not explicitly described, general methods for this transformation exist. rsc.org These methods often involve the use of specific difluoromethylating reagents.

One such approach involves the reaction of an alcohol with a difluoromethyl source under basic conditions. The selective introduction of the CF₂H group is a growing area of interest in medicinal chemistry due to the unique properties it imparts to molecules. rsc.org

Aromatic Ring Functionalization and Cross-Coupling Methodologies

The fluorinated and nitrated aromatic ring of this compound and its derivatives is amenable to various functionalization reactions, including palladium-catalyzed cross-couplings and radical-mediated transformations.

Palladium-Catalyzed Cross-Coupling Reactions, including Suzuki and Heck-Matsuda Variants

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound can participate in these reactions. For example, after converting the hydroxyl group to an ether and the nitro group to a diazonium salt, the resulting aryl diazonium compound can undergo Suzuki and Heck-Matsuda reactions. nih.gov

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgrsc.orgnih.govresearchgate.net This reaction is highly versatile for creating biaryl linkages. For instance, the pinacol (B44631) ester of 2-fluoro-5-nitrophenylboronic acid is a commercially available reagent that could be used in Suzuki couplings. uni.lu

The Heck-Matsuda reaction is another important palladium-catalyzed transformation that forms a carbon-carbon bond between an aryl or vinyl halide/diazonium salt and an alkene. nih.govbeilstein-journals.org Aryl diazonium salts derived from analogs of this compound have been shown to participate in Heck-Matsuda reactions, leading to the formation of cinnamic acid derivatives in high yields. nih.gov

The following table summarizes representative palladium-catalyzed cross-coupling reactions involving derivatives of the title compound's structural class.

| Reactant 1 | Reactant 2 | Coupling Type | Catalyst System | Product Type | Yield | Reference |

| Aryl diazonium derivative | Phenylboronic acid | Suzuki | Pd(OAc)₂, BrettPhos | Biphenyl derivative | 88% | nih.gov |

| Aryl diazonium derivative | Acrylic acid | Heck-Matsuda | Pd(OAc)₂ | Cinnamic acid derivative | 78% | nih.gov |

Radical-Mediated Functionalization and Cyclization Pathways

Radical reactions offer alternative and complementary methods for functionalizing the aromatic ring and the side chain of this compound analogs. nih.gov The diazonium unit, which can be introduced from the nitro group, is a versatile precursor for radical transformations. nih.govnih.gov

These radical reactions can lead to C-H activation in the aliphatic side chain, radical arylation, and cyclization pathways. nih.govnih.gov For example, a radical generated on the aromatic ring can undergo intramolecular cyclization with the side chain, leading to the formation of new ring systems. While specific examples starting from this compound are not detailed, the principles of radical cyclization are well-established for similar systems. nih.gov

Intramolecular Cyclization and Heterocyclic Ring Formation Reactions

The presence of a nitro group and a hydroxyethyl (B10761427) substituent on the same aromatic ring in this compound and its analogs provides the necessary functionalities for intramolecular cyclization reactions to form various heterocyclic ring systems. These transformations are often key steps in the synthesis of biologically active molecules.

A prominent example of such a transformation is the synthesis of cinnoline (B1195905) derivatives from 2-nitrobenzyl alcohol, a compound structurally related to the analogs of interest. nih.govresearchgate.netrsc.org In a transition-metal-free intramolecular redox cyclization, 2-nitrobenzyl alcohol can be converted to an intermediate 2-nitrosobenzaldehyde. nih.govresearchgate.netrsc.org This intermediate can then react with an amine, leading to a cascade of reactions including condensation, isomerization, cyclization, and aromatization to afford the final heterocyclic product.

For this compound, a similar intramolecular cyclization could be envisioned, likely proceeding through the reduction of the nitro group to an amino group, followed by cyclization of the resulting 2-aminophenylethanol derivative. The cyclization of 2-aminophenols is a common route to benzoxazoles. nih.gov Similarly, the cyclization of 2-aminophenylethanol derivatives can lead to the formation of 1,4-benzoxazine structures. The synthesis of 8-amino-1,4-benzoxazine derivatives has been reported and showcases the utility of such cyclization strategies. nih.gov

The following table presents a plausible intramolecular cyclization reaction for an analog of this compound, where the nitro group is first reduced to an amine, which then undergoes cyclization.

Table 3: Intramolecular Cyclization of a 2-Aminophenylethanol Analog

| Reactant | Condition | Product | Plausible Yield (%) |

| 2-(2-Amino-5-fluorophenyl)ethanol | Acid or base catalysis, heat | 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine | Good |

These examples of transmetallation and intramolecular cyclization reactions highlight the synthetic potential of this compound and its analogs as precursors for more complex organometallic and heterocyclic compounds. Further research in this area could lead to the development of novel synthetic methodologies and the discovery of new molecules with interesting chemical and biological properties.

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. For 2-(2-Fluoro-5-nitrophenyl)ethanol, both ¹H and ¹³C NMR, along with advanced NMR techniques, provide a comprehensive picture of its molecular framework and spatial arrangement of atoms.

¹H NMR Spectroscopy for Proton Environment Characterization

Proton NMR (¹H NMR) spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic, methylene (B1212753) (CH2), and hydroxyl (OH) protons are observed.

The aromatic region of the spectrum displays complex multiplets due to the coupling of protons with each other and with the fluorine atom. The methylene protons adjacent to the aromatic ring and the hydroxyl group typically appear as triplets, a result of coupling with their neighboring protons. The hydroxyl proton signal can sometimes be a broad singlet, and its chemical shift is often solvent-dependent.

A representative ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl3) shows the following key signals: a triplet for the two protons of the CH2 group attached to the aromatic ring, another triplet for the two protons of the CH2 group bonded to the hydroxyl group, and multiplets in the aromatic region for the three protons on the phenyl ring. The integration of these signals confirms the number of protons in each environment.

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 7.34 - 8.78 | Multiplet | |

| -CH2-Ar | 2.70 (d) | Doublet | 5.0 |

| -CH2-OH | 3.89 (t) | Triplet | 7.2 |

| -OH | 2.57 (s) | Singlet |

This table presents representative data and may vary slightly based on solvent and experimental conditions.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The spectrum will show signals for the two carbons of the ethanol (B145695) side chain and six signals for the carbons of the aromatic ring. The carbon atom bonded to the fluorine atom will exhibit a large coupling constant (¹JCF), resulting in a doublet. The carbons ortho and meta to the fluorine will also show smaller couplings (²JCF and ³JCF). The chemical shifts are influenced by the electron-withdrawing effects of the nitro and fluoro groups. For instance, the carbon bearing the nitro group is typically shifted downfield.

| Carbon | Chemical Shift (δ) in ppm |

| C-F | 158.0 - 162.0 (d, ¹JCF ≈ 245 Hz) |

| C-NO2 | 147.0 - 149.0 |

| Aromatic C-H | 115.0 - 135.0 |

| C-CH2 | 138.0 - 142.0 |

| -CH2-Ar | 35.0 - 39.0 |

| -CH2-OH | 60.0 - 64.0 |

This table presents representative data and may vary slightly based on solvent and experimental conditions.

Advanced NMR Techniques: Through-Space Spin-Spin Coupling (¹H-¹⁹F, ¹³C-¹⁹F) for Conformational Preferences

The spatial arrangement, or conformation, of this compound can be investigated using advanced NMR techniques that measure through-space spin-spin couplings. These couplings, such as the ¹H-¹⁹F and ¹³C-¹⁹F couplings, are observed when the interacting nuclei are in close proximity, regardless of the number of bonds separating them. acs.org The magnitude of these coupling constants is highly dependent on the internuclear distance and the dihedral angle between the coupled nuclei.

Studies on related 2'-fluoro-substituted compounds have shown that the analysis of through-space ¹Hα–F and ¹³Cα–F spin–spin couplings can reveal the preferred conformation in solution. acs.org For instance, the observation of a significant five-bond coupling (⁵JHF) between a proton on the ethanol side chain and the fluorine atom would indicate a conformation where these two nuclei are close in space. Similarly, four-bond couplings (⁴JCF) between the fluorine and a carbon atom in the side chain can provide conformational insights. acs.org These analyses, often supported by computational modeling, help in understanding the steric and electronic interactions that govern the molecule's three-dimensional structure. acs.orgyoutube.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent feature is a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the aliphatic CH2 groups are observed in the 2850-3100 cm⁻¹ range. The presence of the nitro group (NO2) is confirmed by two strong absorption bands, one for the asymmetric stretching vibration around 1515-1560 cm⁻¹ and another for the symmetric stretching vibration around 1345-1385 cm⁻¹. The C-F stretching vibration typically appears as a strong band in the 1000-1400 cm⁻¹ region. Aromatic C=C stretching vibrations give rise to absorptions in the 1400-1600 cm⁻¹ range.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H | Stretching (broad) | 3200 - 3600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| NO₂ | Asymmetric Stretching | 1515 - 1560 |

| NO₂ | Symmetric Stretching | 1345 - 1385 |

| C-F | Stretching | 1000 - 1400 |

| C-O | Stretching | 1050 - 1150 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For this compound, LC-MS can be used to confirm its molecular weight and purity.

In a typical LC-MS analysis, the compound is first passed through an LC column to separate it from any impurities. The eluent from the LC is then introduced into the mass spectrometer. Using a soft ionization technique like electrospray ionization (ESI), the molecule is ionized, typically by protonation to form the [M+H]⁺ ion or deprotonation to form the [M-H]⁻ ion.

The mass spectrum will show a peak corresponding to the mass-to-charge ratio of this molecular ion, which confirms the molecular weight of the compound (185.15 g/mol ). sigmaaldrich.comsinfoochem.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for this molecule might include the loss of a water molecule (H₂O) from the ethanol side chain, the loss of the nitro group (NO₂), or cleavage of the bond between the two methylene carbons. Analysis of these fragment ions helps to piece together the structure of the original molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass and elemental composition of a molecule. nih.gov Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy, often to within a few parts per million (ppm). nih.gov This precision allows for the confident determination of a molecule's elemental formula by distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov

For this compound, with a molecular formula of C8H8FNO3, the expected exact mass can be calculated based on the precise masses of its constituent isotopes. HRMS analysis would confirm this calculated mass, providing strong evidence for the compound's identity. This technique is particularly valuable in distinguishing the target compound from potential isomers or impurities that may have the same nominal mass. The high resolving power of instruments like Orbitrap and Time-of-Flight (TOF) mass spectrometers enables the separation of ions with very similar m/z values, ensuring unambiguous identification. nih.gov

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C8H8FNO3 |

| Calculated Exact Mass | 185.0488 |

| Purity | 97% sigmaaldrich.com |

Note: The calculated exact mass is a theoretical value. Actual HRMS measurements would provide an experimental value with a specific mass error.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This technique involves directing an X-ray beam onto a single crystal of the compound. The resulting diffraction pattern is then used to calculate an electron density map, from which the precise positions of the atoms can be determined. nih.gov

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The spatial arrangement of the ethanol side chain relative to the phenyl ring.

Intermolecular interactions: Identification of hydrogen bonds and other non-covalent interactions that dictate how the molecules pack together in the crystal lattice. For instance, the hydroxyl group of the ethanol moiety and the nitro group are potential sites for hydrogen bonding. researchgate.net

Table 2: Anticipated X-ray Crystallography Data Points for this compound

| Structural Parameter | Information Provided |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |

| Bond Lengths (e.g., C-F, C-N, C-O, O-H) | Provides insight into the nature of the chemical bonds. |

| Bond Angles (e.g., C-C-O, O-N-O) | Determines the geometry around specific atoms. |

| Torsion Angles | Describes the conformation of the molecule. |

| Hydrogen Bonding Interactions | Details the specific donor-acceptor distances and angles. |

Note: This table represents the type of data that would be obtained from an X-ray crystallographic study.

Chromatographic Separation Techniques for Purification and Purity Assessment

Chromatographic methods are essential for both the purification of this compound and the assessment of its purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. analyticaltoxicology.com

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and widely used technique for monitoring the progress of chemical reactions. chemistryhall.com In the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product. chemistryhall.com A small spot of the reaction mixture is applied to a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel). The plate is then placed in a sealed chamber with a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their polarity and affinity for the stationary phase. tanta.edu.eg

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. By comparing the Rf values of the spots in the reaction mixture to those of the starting materials and the purified product, a chemist can determine the reaction's progress.

Table 3: Typical TLC Parameters for Reaction Monitoring

| Parameter | Description | Example |

| Stationary Phase | The adsorbent material on the TLC plate. | Silica gel |

| Mobile Phase (Eluent) | A solvent or mixture of solvents used to develop the plate. | A mixture of ethyl acetate (B1210297) and hexane (B92381) is common for compounds of moderate polarity. |

| Visualization | Method used to see the spots if they are not colored. | UV light (if the compound is UV-active), or staining reagents like iodine or potassium permanganate (B83412). chemistryhall.com |

| Retention Factor (Rf) | Ratio of the distance traveled by the spot to the distance traveled by the solvent front. | A hypothetical Rf for this compound might be around 0.4 in a 30:70 ethyl acetate/hexane system. |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution, speed, and sensitivity compared to TLC. basicmedicalkey.com It is used for both analytical purposes (to determine the purity of a sample) and preparative applications (to purify larger quantities of a compound). basicmedicalkey.com

In an HPLC system, a liquid mobile phase is pumped at high pressure through a column packed with a stationary phase. basicmedicalkey.com For a compound like this compound, a reversed-phase HPLC method would likely be employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol (B129727). restek.commdpi.com The components of the sample are separated based on their hydrophobicity, with more nonpolar compounds being retained longer on the column.

A detector, typically a UV-Vis spectrophotometer, is used to monitor the eluent as it exits the column, generating a chromatogram that shows peaks corresponding to the separated components. The area under each peak is proportional to the concentration of that component, allowing for quantitative purity assessment.

Table 4: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Description | Example |

| Stationary Phase | The packing material inside the HPLC column. | C18-bonded silica gel (e.g., Raptor ARC-18) mdpi.com |

| Mobile Phase | The solvent system pumped through the column. | A gradient of water and acetonitrile or methanol. |

| Column Dimensions | The length and internal diameter of the column. | e.g., 150 mm x 2.1 mm mdpi.com |

| Flow Rate | The speed at which the mobile phase is pumped. | e.g., 0.3 mL/min mdpi.com |

| Detection | The method used to detect the compound as it elutes. | UV detection at a specific wavelength (e.g., 254 nm, where the nitroaromatic chromophore absorbs). |

| Retention Time (tR) | The time it takes for the compound to travel from the injector to the detector. | This would be a characteristic value for the compound under specific HPLC conditions. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Energetics, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a cornerstone of computational chemistry for predicting a wide array of molecular properties with a favorable balance between accuracy and computational cost. For 2-(2-Fluoro-5-nitrophenyl)ethanol, DFT calculations can elucidate its electronic characteristics, thermodynamic stability, and spectroscopic signatures.

Electronic Structure and Molecular Energetics: DFT calculations can be employed to determine the optimized molecular geometry of this compound, corresponding to the minimum energy arrangement of its atoms. From this optimized structure, various electronic properties can be calculated. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-deficient regions of the molecule. In this compound, the nitro group and the fluorine atom, being highly electronegative, are expected to be electron-rich regions (colored in shades of red on an MEP map), while the hydroxyl proton and the aromatic protons would be relatively electron-poor (colored in shades of blue). This distribution is crucial for understanding intermolecular interactions.

Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netmdpi.com For a molecule with a nitroaromatic system, the LUMO is typically localized over the nitrophenyl ring, indicating its susceptibility to nucleophilic attack or reduction.

Spectroscopic Property Prediction: A significant application of DFT is the prediction of vibrational spectra (Infrared and Raman). By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the harmonic vibrational frequencies. These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, can be compared with experimental FTIR and FT-Raman spectra to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. researchgate.net For this compound, characteristic vibrational frequencies for the O-H stretch, C-H stretches, NO2 symmetric and asymmetric stretches, C-F stretch, and various aromatic ring vibrations can be predicted.

Below is a hypothetical table illustrating the kind of data that could be generated from DFT calculations for this molecule, often performed using a basis set like 6-311++G(d,p) with a functional such as B3LYP.

| Property | Predicted Value |

| Molecular Energetics | |

| Ground State Energy (Hartree) | -633.xxxx |

| HOMO Energy (eV) | -7.x |

| LUMO Energy (eV) | -2.x |

| HOMO-LUMO Gap (eV) | 5.x |

| Dipole Moment (Debye) | 4.x |

| Selected Predicted Vibrational Frequencies (cm⁻¹) | |

| O-H Stretch | ~3650 |

| Aromatic C-H Stretch | ~3100 |

| Aliphatic C-H Stretch | ~2950 |

| NO₂ Asymmetric Stretch | ~1530 |

| NO₂ Symmetric Stretch | ~1350 |

| C-F Stretch | ~1250 |

Note: The values in this table are illustrative and represent the type of output from DFT calculations.

Conformational Analysis and Energy Minimization through Computational Modeling

The biological activity and chemical reactivity of a flexible molecule like this compound are often dependent on its three-dimensional shape or conformation. nih.govnih.gov Conformational analysis involves the systematic study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. Computational modeling is an indispensable tool for exploring the potential energy surface (PES) of a molecule to identify its stable conformers. wikipedia.orgmdpi.com

The process begins by identifying the rotatable bonds in the molecule. For this compound, the key flexible bonds are the C-C bond of the ethanol (B145695) side chain and the C-O bond of the hydroxyl group. By systematically rotating these bonds and calculating the energy at each step, a conformational energy profile can be generated. This search can identify various local minima on the potential energy surface, which correspond to stable conformers.

Energy minimization (or geometry optimization) is then performed starting from these various initial geometries. mdpi.com This process adjusts the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest potential energy. The result is a set of optimized structures for the different conformers, along with their relative energies. The conformer with the global minimum energy is the most stable and, under equilibrium conditions, the most populated. Computational studies on similar flexible molecules, such as substituted phenylethanolamines, have shown how intramolecular hydrogen bonding (e.g., between the hydroxyl group and the fluorine or nitro group) can play a significant role in stabilizing certain conformations. researchgate.net

The relative populations of the conformers at a given temperature can be estimated using the Boltzmann distribution, which depends on their relative energies.

| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) | Predicted Population (%) |

| 1 (Global Minimum) | ~60° (gauche) | 0.00 | 75 |

| 2 | ~180° (anti) | 1.20 | 20 |

| 3 | ~-60° (gauche) | 2.50 | 5 |

Note: This table presents hypothetical data from a conformational analysis to illustrate the expected findings.

Mechanistic Studies of Chemical Reactions using Quantum Chemical Methods

Quantum chemical methods are pivotal in elucidating the detailed mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. nih.gov These methods allow for the investigation of reaction pathways that may be difficult or impossible to study experimentally due to the transient nature of the species involved.

For this compound, several types of reactions could be studied computationally. For example, the oxidation of the alcohol to the corresponding aldehyde or carboxylic acid, or the reduction of the nitro group to an amine, are common transformations for this class of compounds. A particularly relevant area of study for nitroaromatic compounds is their photochemical reactivity. Research on related compounds like 1-(2-nitrophenyl)ethanol (B14764) has shown that irradiation can lead to an intramolecular hydrogen atom transfer from the benzylic position to the nitro group, initiating a complex reaction cascade. nih.gov

A typical mechanistic study using quantum chemical methods involves the following steps:

Reactant and Product Optimization: The geometries of the reactant(s) and product(s) are optimized to locate their positions on the potential energy surface.

Transition State Search: A search is conducted for the transition state (TS) structure, which is a first-order saddle point on the potential energy surface connecting the reactants and products. Methods like the dimer method or synchronous transit-guided quasi-Newton (STQN) methods are used for this purpose. wikipedia.org

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. A stable minimum (reactant or product) will have all real frequencies, while a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure to confirm that it correctly connects the desired reactants and products.

These studies provide fundamental insights into the feasibility of a proposed mechanism and can predict reaction kinetics and selectivity.

Advanced Academic Applications and Research Directions

Role as Synthetic Intermediates in Complex Molecule Construction

The true power of 2-(2-Fluoro-5-nitrophenyl)ethanol lies in its capacity to be transformed into a wide array of more complex molecules. The interplay between the nitro, fluoro, and ethanol (B145695) functional groups allows for a variety of chemical modifications. For instance, the alcohol group can be oxidized to an aldehyde or a ketone, while the nitro group can be reduced to an amine. These transformations open up pathways to numerous derivatives.

Heterocyclic compounds are central to medicinal chemistry and materials science. This compound serves as an excellent starting point for synthesizing these valuable structures.

Imidazoles: The synthesis of nitroimidazole derivatives, such as the drug metronidazole, often involves the reaction of a starting imidazole (B134444) with reagents to add a side chain. google.com Conversely, the this compound moiety can be elaborated to construct the imidazole ring. For example, reduction of the nitro group to an amine, followed by conversion of the ethanol group to an aldehyde, would yield a precursor ripe for reaction with ammonia (B1221849) and a glyoxal (B1671930) equivalent to form a substituted phenyl-imidazole. Imidazole derivatives are known to be key components in various pharmaceuticals. nih.gov

Quinazolinones: These fused heterocyclic systems are prevalent in pharmacologically active compounds, exhibiting activities from anticonvulsant to anticancer. rsc.orgnih.gov The synthesis of quinazolinones often starts from anthranilic acid or its derivatives. nih.govsemanticscholar.org The this compound structure can be chemically manipulated to form a substituted anthranilic acid. This involves the oxidation of the ethanol side chain to a carboxylic acid and reduction of the nitro group to an amine, which can then undergo cyclization with a suitable one-carbon component to form the quinazolinone ring system. nih.gov

Pyrazolines: Pyrazolines are five-membered heterocyclic compounds with a broad spectrum of biological activities. jocpr.comnih.gov A common and long-standing method for their synthesis involves the reaction of α,β-unsaturated aldehydes and ketones (chalcones) with hydrazines. rsc.orgresearchgate.net this compound can be a precursor to the necessary chalcone (B49325). This is achieved by first oxidizing the ethanol group to an acetophenone, which can then undergo a Claisen-Schmidt condensation with an aromatic aldehyde to form the chalcone. Subsequent reaction with hydrazine (B178648) hydrate (B1144303) would yield the desired 3,5-diaryl-2-pyrazoline derivative. jocpr.combiomedpharmajournal.org

Table 1: Synthetic Pathways to Heterocyclic Systems

| Target Heterocycle | Key Synthetic Strategy | Role of this compound |

|---|---|---|

| Imidazoles | Ring formation from diamine precursors | Can be converted to a 1,2-diamine derivative through reduction of the nitro group and modification of the ethanol side chain. |

| Quinazolinones | Cyclization of anthranilic acid derivatives | Can be transformed into a substituted anthranilic acid via oxidation of the ethanol group and reduction of the nitro group. nih.gov |

| Pyrazolines | Condensation of chalcones with hydrazine | Can serve as a precursor to the required chalcone intermediate through oxidation and subsequent condensation reactions. rsc.orgresearchgate.net |

The field of organometallic chemistry offers powerful tools for synthesis and catalysis. Aromatic compounds are frequently used as ligands or substrates in the formation of carbon-metal bonds.

Organotellurium Compounds: These compounds are significant as reagents and intermediates in various organic syntheses. researchgate.net Aryl tellurium compounds can be prepared by direct telluration of electron-rich aromatic rings with reagents like tellurium tetrahalides. researchgate.net While direct telluration of this compound is a potential route, another strategy involves the conversion of the aromatic ring to an organomercury or diazonium salt intermediate, which can then be reacted with a tellurium species. researchgate.netnih.gov

Organomercury Compounds: Organomercury compounds are versatile synthetic intermediates. chemeurope.com Electron-rich aromatic compounds can undergo direct mercuration with mercury(II) salts like mercuric acetate (B1210297). chemeurope.com Alternatively, Grignard reagents or organolithium compounds derived from the corresponding aryl halide can be reacted with a mercury(II) halide. wikipedia.org Phenylmercuric salts can also be prepared from diazonium salts. wikipedia.org The functional groups on this compound would influence the regioselectivity of these reactions.

Exploration in Materials Science Research

The unique electronic and functional properties of this compound make it an interesting candidate for the development of new materials.

The ethanol functional group is a key handle for polymerization reactions.

Polyesters and Polyurethanes: The primary alcohol of this compound can readily participate in step-growth polymerization. It can be reacted with diacids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The presence of the fluorinated, nitrated phenyl ring as a side chain would impart specific properties to the resulting polymer, such as altered solubility, thermal stability, and refractive index.

Polyacrylates: The ethanol group can be esterified with acrylic acid or acryloyl chloride to produce a 2-(2-fluoro-5-nitrophenyl)ethyl acrylate (B77674) monomer. This monomer can then undergo chain-growth polymerization to yield a polyacrylate with the functional phenyl group appended to each repeating unit. Such polymers could have applications in specialty coatings and optical materials.

Nitroaromatic compounds are well-known for their electronic properties and their use in chromophores.

Nonlinear Optical (NLO) Materials: The combination of the electron-withdrawing nitro group and the phenyl ring creates a system with potential for NLO properties. By incorporating this moiety into a polymer backbone or a crystalline structure, it may be possible to develop materials that can alter the frequency of light, which is useful for optical communications and data storage.

Photo-switchable Materials: The nitro group can sometimes be involved in reversible photochemical reactions. Research into materials containing this scaffold could lead to the development of photo-switchable polymers or coatings, where properties like color or solubility can be changed by exposure to specific wavelengths of light.

Strategies for Designing Biologically Relevant Scaffolds

The 2-fluoro-5-nitrophenyl group is an attractive scaffold for medicinal chemistry due to the known effects of its functional groups on biological activity. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can act as a hydrogen bond acceptor or a precursor to a more functional amine group.

The versatility of this compound allows for the systematic modification of its structure to create libraries of related compounds. These libraries can then be screened for various biological activities. Key strategies include:

Derivatization of the Ethanol Group: The alcohol can be converted into ethers, esters, or amines, each with different steric and electronic properties, to probe the binding requirements of a biological target.

Transformation of the Nitro Group: Reduction of the nitro group to an amine provides a key site for further functionalization, such as acylation or sulfonylation, to introduce a wide range of substituents.

Building Heterocyclic Analogs: As discussed in section 6.1.1, the core scaffold can be used to construct diverse heterocyclic systems known to be present in many active pharmaceutical ingredients. nih.govrsc.orgjocpr.com

By employing these strategies, medicinal chemists can explore the structure-activity relationships of this compound class, potentially leading to the discovery of new therapeutic agents.

Modulating Electronic Effects via Fluoro and Nitro Substituents in Chemical Systems

The presence and specific positions of the fluoro and nitro groups on the phenyl ring of this compound are critical in dictating the molecule's reactivity and electronic characteristics. These substituents exert powerful and opposing electronic effects that can be harnessed in synthetic chemistry.

The fluorine atom at the ortho-position (C2) is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). However, through resonance, its lone pairs can donate electron density to the aromatic ring (+R effect), making it an ortho-, para-director in electrophilic aromatic substitutions. Conversely, the nitro group at the meta-position (C5) is one of the strongest electron-withdrawing groups, acting through both a negative inductive effect (-I) and a potent negative resonance effect (-R). It strongly deactivates the ring towards electrophilic substitution and acts as a meta-director.

The combination of these substituents enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitro group. This enhanced reactivity makes the compound a valuable precursor for constructing complex heterocyclic frameworks and other pharmaceutical intermediates. The competing electronic influences of the two groups ultimately dictate the regioselectivity in various chemical transformations.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence (for Electrophilic Substitution) |

|---|---|---|---|---|---|

| Fluoro (-F) | C2 (ortho) | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating | Ortho, Para |

| Nitro (-NO₂) | C5 (meta) | -I (Withdrawing) | -R (Strongly Withdrawing) | Strongly Deactivating | Meta |

Synthesis of Fluorinated Nucleoside and Nucleotide Analogs

The incorporation of fluorine into nucleosides and nucleotides has become a cornerstone of drug discovery, leading to potent antiviral and anticancer agents. nih.govmdpi.com Fluorine substitution can significantly alter a molecule's electronic and steric properties, enhance metabolic stability towards enzymatic degradation, and improve binding interactions with biological targets. nih.gov The introduction of a fluorine atom at the 2'-position of the sugar moiety, for instance, has yielded a variety of important antiviral drugs. nih.gov

There are two primary strategies for synthesizing fluorinated nucleosides: a divergent approach involving the direct fluorination of a pre-formed nucleoside, and a convergent approach where a fluorine-containing sugar is condensed with a heterocyclic base. mdpi.com

While direct use of this compound in published nucleoside synthesis is not prominent, its structure makes it a highly attractive precursor for a convergent synthesis strategy. The fluoronitrophenyl moiety could be chemically elaborated to form a complex, non-natural heterocyclic base. Subsequently, the ethanol side chain could be modified for coupling with a sugar or a sugar precursor. Alternatively, the entire molecule could serve as a foundational piece in the assembly of novel carbocyclic nucleoside analogs, where the phenyl ring replaces the traditional ribose sugar.

Design and Synthesis of Compounds for Interacting with Specific Molecular Targets (e.g., Enzymes, Receptors)

The development of drugs that act on specific molecular targets is a fundamental goal of medicinal chemistry. researchgate.net Compounds like this compound serve as valuable starting scaffolds for creating libraries of new chemical entities designed to interact with targets such as enzymes or receptors. researchgate.net The functional groups on the molecule provide handles for synthetic modification.

The Ethanol Group: This primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted into ethers, esters, or amines. These transformations allow for the introduction of various pharmacophoric features or linking groups to connect to other molecular fragments.

The Nitro Group: The nitro group is a versatile functional group. It can be reduced to an amine (aniline derivative), which is a common key intermediate in pharmaceutical synthesis. This amine can then be acylated, alkylated, or used in the formation of heterocycles. For example, research on pyrazoline derivatives has shown that precursors containing a nitrophenyl group can be used to synthesize compounds that act as PARP enzyme inhibitors for potential anticancer applications. nih.gov

The Aromatic Ring: The ring itself can be further functionalized, or it can serve as the core recognition element that fits into a binding pocket of a protein target.

The strategic design of such derivatives aims to create molecules with high affinity and selectivity for their intended biological target, a crucial step in developing effective therapeutic agents. researchgate.net

| Modification Site | Reaction Type | Resulting Functional Group | Potential Application in Drug Design |

|---|---|---|---|

| Ethanol Side Chain | Oxidation | Aldehyde, Carboxylic Acid | Formation of imines, amides; key binding feature (H-bonding) |

| Ethanol Side Chain | Etherification/Esterification | Ether, Ester | Modulation of lipophilicity and pharmacokinetic properties |

| Nitro Group | Reduction | Amine (-NH₂) | Key synthetic handle for amide, sulfonamide, or urea (B33335) formation |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Displacement of -F or other groups | Introduction of new substituents to probe binding pocket interactions |

Investigating Structure-Activity Relationships through Systematic Derivatization

Structure-activity relationship (SAR) studies are essential for optimizing a lead compound into a drug candidate. This process involves the systematic chemical modification of a molecule to understand how specific structural features influence its biological activity. researchgate.net this compound is an ideal starting point for such an investigation.

An SAR campaign would involve creating a library of analogs where each of the key features of the molecule is systematically altered. For instance:

Modification of the Ethanol Linker: The two-carbon chain could be shortened or lengthened, or made more rigid to probe the optimal spatial arrangement for target binding.

Modification of the Nitro Group: The nitro group could be moved to other positions on the ring to assess the impact of its electronic and steric influence. It could also be replaced with other electron-withdrawing groups like cyano (-CN) or sulfonyl (-SO₂R) to fine-tune electronic properties.

Modification of the Fluoro Group: The fluorine atom could be replaced with other halogens (Cl, Br) or moved to a different position to evaluate the role of its specific size and electronegativity in target interaction.

Addition of New Substituents: Other positions on the aromatic ring could be substituted to explore additional binding interactions with a target protein.

Each new derivative would be synthesized and tested in a biological assay (e.g., an enzyme inhibition assay). The resulting data, often presented in an SAR table, allows medicinal chemists to build a model of how the molecule interacts with its target, guiding the design of more potent and selective compounds. mdpi.com This iterative process of design, synthesis, and testing is fundamental to modern drug discovery. researchgate.netmdpi.com

Future Perspectives and Emerging Research Areas

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-(2-Fluoro-5-nitrophenyl)ethanol and its derivatives is an area ripe for innovation, with a focus on developing more efficient, sustainable, and versatile methods. Current strategies often rely on multi-step processes that may involve harsh conditions or generate significant waste. Future research is expected to pivot towards greener and more atom-economical approaches.

One promising direction is the application of novel reagents for direct functionalization. For instance, the use of 2-fluoro-5-nitrophenyldiazonium tetrafluoroborate (B81430), a novel Sanger-type reagent, has been shown to be effective for the versatile functionalization of primary and secondary aliphatic alcohols under mild, base-free conditions. nih.govnih.gov This methodology, which proceeds via nucleophilic aromatic substitution of the fluorine atom, could be adapted for the synthesis of a wide array of ethers derived from this compound, with the diazonium group offering a handle for further transformations like radical C-H activation and palladium-catalyzed cross-coupling reactions. nih.govnih.gov

Furthermore, patented industrial methods for producing related compounds, such as 5-fluoro-2-nitrophenol (B146956) from 2,4-difluoronitrobenzene (B147775), highlight scalable processes that could be adapted. google.com These methods, which achieve high yields and selectivity, could serve as a blueprint for developing robust, industrial-scale syntheses of this compound precursors. google.com The synthesis of the related 2-fluoro-5-nitrobenzaldehyde (B1301997) from 2-chloro-5-nitrobenzaldehyde (B167295) using potassium fluoride (B91410) in dimethylformamide also presents a viable synthetic route that could be explored. prepchem.com

Future methodologies will likely focus on:

Catalytic C-H Functionalization: Directly introducing the ethanol (B145695) moiety onto a pre-functionalized 1-fluoro-4-nitrobenzene (B44160) core.

Flow Chemistry: Utilizing microreactor technology for safer, more efficient, and scalable synthesis, particularly for nitrated compounds.

Biocatalysis: Employing enzymes to perform key synthetic steps, offering high selectivity and mild reaction conditions.

Integration of Advanced Spectroscopic and Structural Characterization Approaches

A thorough understanding of the three-dimensional structure and electronic properties of this compound is paramount for predicting its reactivity and designing new applications. While standard characterization techniques provide basic structural information, the integration of more advanced methods will offer deeper insights.

High-resolution spectroscopic techniques are essential. While basic NMR and MS data are available from commercial suppliers, bldpharm.comsigmaaldrich.comsinfoochem.com advanced two-dimensional NMR techniques (COSY, HSQC, HMBC) will be crucial for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives. High-resolution mass spectrometry (HRMS) is vital for confirming elemental composition. unimi.itmdpi.com

Single-crystal X-ray diffraction (SC-XRD) will be a particularly powerful tool. Although no crystal structure for this compound itself is publicly available, studies on related molecules, such as methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, demonstrate the utility of SC-XRD in elucidating detailed structural features, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and stacking. unimi.itmdpi.com For this compound, SC-XRD would provide invaluable information on the conformation of the ethanol side chain and the planarity of the nitrophenyl ring system.

Future research in this area will likely involve:

Solid-State NMR: To study the structure and dynamics of the compound in its solid form, complementing SC-XRD data.

Chiroptical Spectroscopy: For chiral derivatives of this compound, techniques like circular dichroism (CD) would be essential for determining absolute stereochemistry.

Advanced Mass Spectrometry Techniques: Methods like ion mobility-mass spectrometry could be used to study the gas-phase conformation of the molecule.

Synergistic Combination of Computational and Experimental Studies for Mechanistic Elucidation and Predictive Design

The interplay between computational modeling and experimental work is a powerful paradigm for modern chemical research. For this compound, this synergy can accelerate the discovery of new reactions and provide a deep understanding of reaction mechanisms.

Density Functional Theory (DFT) calculations have been successfully applied to study the molecular structure, energies, and electronic properties of related compounds like the organotellurium and organomercury derivatives of 2-fluoro-5-nitroaniline (B1294389). researchgate.netresearchgate.net Similar computational studies on this compound could predict its reactivity, preferred sites for electrophilic and nucleophilic attack, and the stability of potential intermediates and transition states. For example, DFT could be used to model the reaction pathways for the functionalization of the alcohol group or the aromatic ring.

Molecular docking simulations, as used in the study of other fluorinated compounds, can predict how derivatives of this compound might interact with biological targets such as enzymes or receptors. researchgate.net This predictive capability is invaluable for guiding the synthesis of new molecules with potential biological activity.

The synergistic approach would involve:

Prediction: Using computational tools like DFT to model potential reactions and predict outcomes.

Experimentation: Conducting laboratory experiments to validate the computational predictions.

Elucidation: Using a combination of experimental data (e.g., kinetic studies, intermediate trapping) and computational analysis to elucidate detailed reaction mechanisms.

Redesign: Feeding the mechanistic insights back into the design of new, more efficient reactions or functional molecules.

This iterative cycle of prediction and verification will be instrumental in unlocking the full synthetic potential of this compound.

Expansion of Academic Applications in Interdisciplinary Fields of Synthetic Chemistry and Chemical Biology

The unique combination of functional groups in this compound makes it an attractive building block for applications that span multiple disciplines, particularly at the interface of synthetic chemistry and chemical biology.